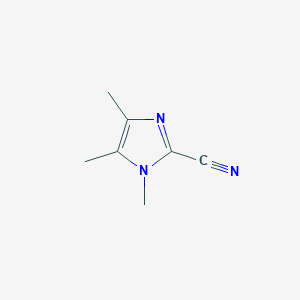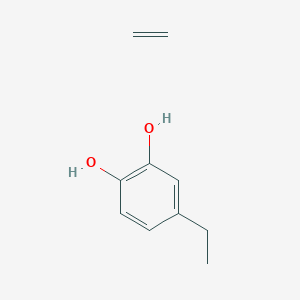![molecular formula C10H10N2O3 B12814709 5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)
5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-3-methylbenzaldehyde with 1,2-diaminopropane, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
- 7-Hydroxy-N,N,2-trimethyl-3-tosyl-3H-benzo[d]imidazole-5-carboxamide
- 4-Hydroxy-N,N,2-trimethyl-1-(4-methylphenyl)sulfonyl-1H-benzimidazole-6-carboxamide
Comparison: Compared to these similar compounds, 5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the hydroxy group and the specific positions of the methyl groups can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-hydroxy-1,2,6-trimethylbenzimidazole-4,5-dione |
InChI |
InChI=1S/C10H10N2O3/c1-4-8(13)7-6(10(15)9(4)14)11-5(2)12(7)3/h13H,1-3H3 |
InChI Key |
DBHHYNXTBSPLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=O)C1=O)N=C(N2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol](/img/structure/B12814665.png)


![1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12814687.png)



![(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12814706.png)

